
Delafloxacin meglumine
概要
説明
デラフロキサシンメグルミンは、新規のアニオン性フルオロキノロン系抗生物質です。 これは主に、メチシリン耐性黄色ブドウ球菌(MRSA)や緑膿菌などのさまざまなグラム陽性菌およびグラム陰性菌によって引き起こされる急性細菌性皮膚および皮膚構造感染症(ABSSSIs)と、市中肺炎(CABP)の治療に使用されます 。 デラフロキサシンメグルミンは、弱酸性であるため、酸性環境下でその効力を高めるというユニークな特徴があります .
2. 製法
デラフロキサシンメグルミンの製法には、いくつかの段階が含まれます。
デラフロキサシンの合成: 合成は、1-(6-アミノ-3,5-ジフルオロピリジン-2-イル)-8-クロロ-6-フルオロ-7-(3-ヒドロキシアゼチジン-1-イル)-4-オキソ-キノリン-3-カルボン酸と適切な試薬を制御された条件下で反応させることから始まります.
メグルミン塩の形成: 高純度のデラフロキサシンを次にメグルミンと反応させて、デラフロキサシンメグルミン塩を形成します。 .
準備方法
The preparation of delafloxacin meglumine involves several steps:
Formation of Meglumine Salt: The high-purity delafloxacin is then reacted with meglumine to form this compound salt. .
Industrial production methods focus on optimizing yield and purity while minimizing the use of solvents and reagents .
化学反応の分析
Step 2: Hydrolysis to Delafloxacin
-
The intermediate (compound 1) undergoes hydrolysis in isopropanol with sodium hydroxide (4% w/w), followed by acidification with acetic acid (12% w/w) to yield delafloxacin ( ).
Step 3: Salt Formation with Meglumine
-
Delafloxacin reacts with meglumine in water at elevated temperatures, followed by cooling and crystallization ( ).
Reaction conditions :
Structural Characterization
The crystalline structure of this compound (Form I) was confirmed via X-ray powder diffraction (XRPD). Key diffraction peaks include:
2θ (°) | d-Value (Å) | Relative Intensity (%) |
---|---|---|
5.931 | 14.889 | 100.0 |
7.367 | 11.989 | 34.1 |
25.520 | 3.488 | 97.6 |
This data ensures batch consistency and compliance with pharmaceutical standards ( ).
Metabolic Reactions
Delafloxacin undergoes glucuronidation as its primary metabolic pathway:
-
Metabolites : Glucuronide conjugates (non-active).
Excretion :
Comparative Analysis with Other Fluoroquinolones
Delafloxacin’s anionic structure enhances its accumulation in acidic environments (e.g., biofilms), unlike cationic fluoroquinolones ( ):
Compound | Key Chemical Feature | Spectrum of Activity |
---|---|---|
Delafloxacin | Anionic character, chloro-fluoroquinoline backbone | Enhanced Gram-positive coverage (e.g., MRSA) |
Ciprofloxacin | Cationic at physiological pH | Broad-spectrum, less MRSA activity |
Moxifloxacin | C-8 methoxy group | Improved anaerobic activity |
Degradation and Stability
While stability data is limited, synthesis protocols indicate:
-
Acid/Base Sensitivity : Hydrolysis steps require controlled pH (e.g., NaOH and acetic acid) ( ).
-
Thermal Stability : Crystallization at 50°C suggests moderate thermal tolerance ( ).
Key Reaction Parameters
Parameter | Value/Detail | Source |
---|---|---|
Hydrolysis solvent | Isopropanol | |
Salt formation solvent | Water | |
Glucuronidation enzymes | UGT1A1, UGT1A3, UGT2B15 | |
Bioavailability | 58.8% (oral) |
科学的研究の応用
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Delafloxacin is primarily used to treat ABSSSI. In clinical trials, it has demonstrated comparable efficacy to traditional treatments. For instance, a pooled analysis showed a cure rate of 80% in patients treated with delafloxacin compared to 78.3% in those receiving comparator therapies such as vancomycin and aztreonam .
Community-Acquired Pneumonia (CAP)
Currently, delafloxacin is under evaluation for treating CAP. Its broad-spectrum activity suggests potential effectiveness against common pathogens associated with this condition .
Off-Label Uses
Recent case studies have reported off-label uses of delafloxacin for conditions such as prosthetic joint infections (PJI) and other soft tissue infections. A case series involving five patients indicated successful treatment outcomes without documented failures or adverse events .
Comparative Efficacy
A comparative study highlighted delafloxacin's effectiveness against various bacterial pathogens:
Pathogen | Susceptibility Rate |
---|---|
Methicillin-Susceptible S. aureus (MSSA) | 94% |
Methicillin-Resistant S. aureus (MRSA) | 97.5% |
Pseudomonas aeruginosa | High susceptibility |
This table illustrates delafloxacin's robust activity against resistant strains, reinforcing its clinical utility in treating complex infections .
Case Studies
Case Series on Delafloxacin Use:
- Participants: Five patients with a median age of 59 years.
- Conditions Treated: Two cases of PJI and two cases of acute skin infections.
- Outcomes: All patients achieved clinical success without adverse events; off-label use was noted in 60% of cases .
Pharmacokinetics
Delafloxacin exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for flexible administration routes.
- Half-Life: The drug has a prolonged half-life, supporting once-daily dosing regimens.
- Tissue Penetration: Effective penetration into infected tissues enhances therapeutic outcomes.
Safety Profile
Delafloxacin is generally well-tolerated, with gastrointestinal disturbances being the most common adverse effects reported. A systematic review indicated fewer adverse events compared to traditional antibiotics like vancomycin .
作用機序
デラフロキサシンは、細菌のDNAトポイソメラーゼIVとDNAジャイレース(トポイソメラーゼII)を阻害することで、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製と転写に不可欠です。 DNA複製中に導入される正の超らせんの緩和を阻害することで、デラフロキサシンは細菌のDNA複製プロセスを阻害し、細菌細胞の死滅につながります .
6. 類似の化合物との比較
デラフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他のフルオロキノロンと比較されます。
酸性環境における効力: デラフロキサシンは、そのような条件下で効力を失う他のフルオロキノロンとは異なり、酸性環境下でその効力を高めるというユニークな特徴があります.
酵素阻害: デラフロキサシンは、標的酵素のバランスのとれた阻害を示し、他のフルオロキノロンと比較して、自発的な突然変異の頻度が低くなります.
安全性プロファイル: デラフロキサシンは、シトクロムP450酵素および補正済みQT間隔への影響が最小限であるため、特定の病状の患者にとってより安全です.
類似の化合物には、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどがあり、これらもさまざまな細菌感染症の治療に使用されるフルオロキノロン系抗生物質です .
類似化合物との比較
Delafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin:
Potency in Acidic Environments: Delafloxacin is unique in its increased potency in acidic environments, unlike other fluoroquinolones that lose efficacy under such conditions.
Enzyme Inhibition: Delafloxacin exhibits balanced inhibition of target enzymes, resulting in lower frequencies of spontaneous mutations compared to other fluoroquinolones.
Safety Profile: Delafloxacin has a minimal effect on cytochrome P450 enzymes and the corrected QT interval, making it safer for patients with certain conditions.
Similar compounds include ciprofloxacin, levofloxacin, and moxifloxacin, which are also fluoroquinolone antibiotics used to treat various bacterial infections .
生物活性
Delafloxacin meglumine, a novel anionic fluoroquinolone, has garnered attention for its potent antibacterial properties, particularly against resistant bacterial strains. This article delves into its biological activity, efficacy in clinical settings, and comparative studies against other antibiotics.
Delafloxacin is characterized by its unique chemical structure that enhances its efficacy in acidic environments, making it particularly effective against various pathogens. It functions by inhibiting bacterial DNA replication through targeting two key enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism allows delafloxacin to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
In Vitro Activity
Delafloxacin has demonstrated significant in vitro activity against a range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various strains:
Bacterial Strain | MIC50 (mg/L) | MIC90 (mg/L) | Comparison with Other Fluoroquinolones |
---|---|---|---|
Staphylococcus aureus (MSSA) | ≤0.008 | 0.25 | 8-fold higher than levofloxacin |
Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.5 | Low resistance selection frequency |
Pseudomonas aeruginosa | 0.25 | 1 | 4 times more potent than ciprofloxacin |
Enterobacter cloacae | 0.03 | 0.06 | Comparable to ciprofloxacin |
Klebsiella pneumoniae | - | - | Twice the activity compared to others |
Delafloxacin exhibits at least a 64-fold increase in potency against Staphylococcus aureus compared to other fluoroquinolones like levofloxacin and ciprofloxacin .
Clinical Efficacy
Delafloxacin was approved by the FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) based on data from pivotal Phase III trials. The drug was found to be non-inferior to comparators such as vancomycin and tigecycline, with pooled cure rates reported at 80% for delafloxacin versus 78.3% for the comparator group .
Case Studies
- Study on Efficacy Against ABSSSI :
- Comparative Study with Linezolid and Tigecycline :
Safety Profile
The safety profile of delafloxacin is generally favorable, with the most common treatment-related adverse events being gastrointestinal issues such as diarrhea and nausea. Serious adverse events were less frequent compared to traditional treatments like vancomycin .
Resistance Profile
Delafloxacin shows a low probability of selecting resistant mutants, particularly in MRSA strains, where it demonstrated spontaneous resistance frequencies significantly lower than those observed with other fluoroquinolones . This characteristic is crucial for maintaining its efficacy in clinical settings.
特性
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。